molecular formula C27H24F3N7O B14008489 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide

8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B14008489
M. Wt: 519.5 g/mol
InChI Key: YQUFFVUXSAEQMJ-UHFFFAOYSA-N
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Description

8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings, fluorine atoms, and an imidazo[1,2-a]pyrazine core. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:

    Formation of the imidazo[1,2-a]pyrazine core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminopyrazine derivative, under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of 4-fluorophenyl and a suitable palladium catalyst.

    Attachment of the 3-methylimidazo[1,2-a]pyridin-6-yl group: This step may involve a nucleophilic substitution reaction, where the imidazo[1,2-a]pyrazine core reacts with a halogenated derivative of 3-methylimidazo[1,2-a]pyridine.

    Incorporation of the 4,4-difluorocyclohexyl group: This can be done through a Friedel-Crafts acylation reaction, using a difluorocyclohexyl derivative and a suitable Lewis acid catalyst.

    Introduction of the amino group: This step typically involves a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the imidazo[1,2-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, suitable solvents (e.g., dichloromethane, tetrahydrofuran).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

    Pharmaceutical Research: The compound may serve as a lead compound for the development of new therapeutic agents.

    Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, such as catalysis or material science.

Mechanism of Action

The mechanism of action of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    8-amino-N-(4,4-difluorocyclohexyl)-6-(4-chlorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

    8-amino-N-(4,4-difluorocyclohexyl)-6-(4-bromophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The uniqueness of 8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide lies in its specific combination of functional groups and structural features. The presence of multiple fluorine atoms, the imidazo[1,2-a]pyrazine core, and the 3-methylimidazo[1,2-a]pyridin-6-yl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H24F3N7O

Molecular Weight

519.5 g/mol

IUPAC Name

8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide

InChI

InChI=1S/C27H24F3N7O/c1-15-12-32-21-7-4-17(13-36(15)21)23-22(16-2-5-18(28)6-3-16)35-24(31)25-34-20(14-37(23)25)26(38)33-19-8-10-27(29,30)11-9-19/h2-7,12-14,19H,8-11H2,1H3,(H2,31,35)(H,33,38)

InChI Key

YQUFFVUXSAEQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C3=C(N=C(C4=NC(=CN34)C(=O)NC5CCC(CC5)(F)F)N)C6=CC=C(C=C6)F

Origin of Product

United States

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